molecular formula C17H18N2O2S2 B2618795 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 301234-54-8

4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2618795
CAS No.: 301234-54-8
M. Wt: 346.46
InChI Key: FTFJHBOKQIMIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide ( 606082-97-7) is a synthetic organic compound with the molecular formula C22H27N3O4S3 and a molecular weight of 493.66 g/mol . This chemical features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular structure combines a lipophilic benzenesulfonamide group with an electron-rich benzothiazole heterocycle, making it a valuable intermediate for pharmaceutical research and the development of bioactive molecules. Compounds containing the benzothiazole nucleus are of significant research interest due to their potential application in antiviral discovery. Research indicates that the benzothiazole moiety can form crucial π-π interactions with amino acid side chains in enzyme active sites, such as those in the SARS-CoV-2 main protease (Mpro), a key target for COVID-19 therapeutics . This suggests 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide and its derivatives are relevant for investigating novel protease inhibitors. Furthermore, the structural components of this molecule align with chemotypes explored in neuropharmacology, including as templates for phosphodiesterase (PDE) inhibitor development, which is a target pathway in neuropathic pain research . As a building block, it offers opportunities for further derivatization via its sulfonamide group and aromatic systems. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the material safety data sheet.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-3-19(4-2)23(20,21)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)22-17/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFJHBOKQIMIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antimicrobial Activity

Compounds with the benzothiazole-sulfonamide core exhibit substituent-dependent antimicrobial potency. For example:

  • 3b (p-chlorophenyl-substituted oxadiazinane-4-thione) showed strong activity against Staphylococcus aureus (MIC ≈ tetracycline) .
  • 4a (o-chlorophenyl-substituted triazinane-2-thione) and 4d (o-methylphenyl analog) also displayed significant antibacterial effects .

Key Trend : Electron-withdrawing groups (e.g., Cl) at the para position enhance antimicrobial activity compared to electron-donating groups (e.g., methyl or methoxy).

Antitumor Activity of Sulfonamide Derivatives

Derivatives with sulfonamide-linked benzothiazole scaffolds demonstrate cytotoxicity against cancer cell lines:

  • 12a (4-(benzo[d]thiazol-2-yl)benzohydrazide derivative) exhibited the highest cytotoxicity against MCF7 breast cancer cells , highlighting the role of hydrazide and triazole substituents in enhancing antitumor effects .
  • In contrast, compounds with bulky sulfonyl groups (e.g., 2,4-dichlorophenyl in 4–20 ) showed lower synthetic yields (48%), suggesting steric hindrance may complicate synthesis without necessarily improving activity .

Enzyme Inhibition: Role of Sulfonyl Substituents

Modifications to the sulfonamide moiety significantly impact enzyme-binding affinity:

  • Ro-61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide) inhibited kynurenine 3-hydroxylase with an IC₅₀ = 37 nM, while compound 20 (4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide) achieved IC₅₀ = 19 nM .
  • The trifluoromethyl group in 20 enhances lipophilicity and electron-withdrawing effects, likely improving target engagement compared to methoxy substituents.

Biological Activity

4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to a benzothiazole moiety. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamides, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL
Escherichia coli64 µg/mL

Antitubercular Activity

A study investigating various nitrotriazole-based sulfonamides highlighted the potential of compounds similar to 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide in exhibiting antitubercular activity. Compounds with similar structures demonstrated IC50 values ranging from 0.38 to 0.79 µM against Mycobacterium tuberculosis .

The biological activity of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide is primarily attributed to its ability to interfere with bacterial folate synthesis, a critical pathway for bacterial growth and replication. By inhibiting dihydropteroate synthase (DHPS), sulfonamides prevent the formation of folate, thereby exerting their antimicrobial effects.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against multiple strains of bacteria and fungi. The results demonstrated a significant reduction in microbial viability at concentrations as low as 16 µg/mL for fungi and 32 µg/mL for bacteria, suggesting its effectiveness as an antimicrobial agent .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective potential of benzothiazole derivatives. A compound structurally related to 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide showed promising results in inhibiting monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. The study reported an IC50 value of 14.80 ± 5.45 µM for MAO-B inhibition, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Inhibition Rate (%)
Monoamine Oxidase B (MAO-B)14.80 ± 5.4557.11
Butyrylcholinesterase (BuChE)Not reportedSignificant activity observed

Q & A

Q. How can researchers optimize the synthesis of 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., glacial acetic acid for reflux), controlling reaction times (3.5–5 hours), and purification techniques like crystallization (ethanol or acetonitrile). For example, in analogous sulfonamide derivatives, yields ranged from 40% to 55% depending on substituents and reaction conditions . Monitoring reaction progress via TLC (Rf values 0.43–0.78) ensures intermediate stability, while recrystallization improves purity. Adjusting stoichiometric ratios (e.g., 2.2 mmol amine per 2 mmol sulfonamide precursor) minimizes side products .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm structural integrity, focusing on chemical shifts for sulfonamide (-SO2N) and benzothiazole moieties (δ 7.5–8.5 ppm for aromatic protons). TLC (silica gel, ethyl acetate/hexane) validates purity (Rf consistency). Melting point analysis (e.g., 192–235°C) provides additional purity validation . For advanced characterization, HRMS or IR spectroscopy can verify functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer : Molecular docking and QSAR modeling help identify structural determinants of activity. For example, substituents on the benzothiazole ring (e.g., chloro, methyl) influence binding to targets like kinases or tubulin. Studies on analogous compounds show that electron-withdrawing groups enhance anticancer activity by improving target affinity . Free energy calculations (MM/PBSA) can quantify binding stability discrepancies between in vitro and in silico results .

Q. What experimental strategies address low reproducibility in sulfonamide-based anticancer assays?

  • Methodological Answer : Standardize cell lines (e.g., MCF-7, HepG2) and assay conditions (e.g., 72-hour incubation for IC50 determination). In studies of similar derivatives, variations in IC50 values (e.g., 2–20 µM) were linked to substituent positioning and solvent polarity . Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (Annexin V/PI staining) to distinguish cytotoxic mechanisms .

Q. How to design SAR studies for 4-(benzo[d]thiazol-2-yl)-N,N-diethylbenzenesulfonamide derivatives?

  • Methodological Answer : Systematically modify substituents on the benzothiazole (e.g., halogenation) and sulfonamide (e.g., alkyl/aryl groups) moieties. For example, replacing diethyl with cyclopropyl groups (as in ) alters lipophilicity (logP) and bioavailability. In vitro ADMET assays (e.g., microsomal stability, CYP inhibition) combined with molecular dynamics simulations predict metabolic stability and toxicity .

Data Analysis and Mechanistic Questions

Q. How to analyze conflicting spectral data (e.g., NMR splitting patterns) in sulfonamide derivatives?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, coupling constants (J = 8–10 Hz) in aromatic regions distinguish ortho-substituted benzothiazoles from para-substituted analogs. Conflicting NOESY correlations may indicate rotameric equilibria in the sulfonamide group, requiring variable-temperature NMR for clarification .

Q. What strategies validate the mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For tubulin inhibitors, immunofluorescence microscopy visualizes microtubule disruption, while surface plasmon resonance (SPR) quantifies binding affinity (KD values) . Cross-validate with siRNA knockdown of target enzymes to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.